1-Ethyl-3-nitrobenzene
Overview
Description
1-Ethyl-3-nitrobenzene is an organic compound with the molecular formula C₈H₉NO₂. It is a derivative of benzene, where an ethyl group is attached to the first carbon and a nitro group is attached to the third carbon of the benzene ring. This compound is a colorless to light yellow liquid with a distinct aromatic odor . It is insoluble in water but soluble in organic solvents such as ethers and benzene .
Mechanism of Action
Target of Action
1-Ethyl-3-nitrobenzene primarily targets the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The compound undergoes electrophilic aromatic substitution . This is a two-step mechanism . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the substitution reactions of benzene . The compound can undergo electrophilic aromatic substitution because aromaticity is maintained . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
The compound’s molecular weight is 1511626 , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the boiling point of the compound is 515.7 K , which could affect its stability and reactivity under different temperature conditions.
Preparation Methods
1-Ethyl-3-nitrobenzene can be synthesized through several methods:
Nitration of Ethylbenzene: This is the most common method where ethylbenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production: In industrial settings, the nitration process is carried out in large reactors where ethylbenzene is continuously fed into a mixture of nitric and sulfuric acids.
Chemical Reactions Analysis
Scientific Research Applications
1-Ethyl-3-nitrobenzene has several applications in scientific research:
Chemical Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: Researchers use this compound to study the effects of nitroaromatic compounds on biological systems, including their toxicity and metabolic pathways.
Comparison with Similar Compounds
1-Ethyl-3-nitrobenzene can be compared with other nitrobenzene derivatives:
1-Methyl-3-nitrobenzene: Similar to this compound but with a methyl group instead of an ethyl group.
1-Ethyl-4-nitrobenzene: The nitro group is attached to the fourth carbon instead of the third.
1-Ethyl-2-nitrobenzene: The nitro group is attached to the second carbon.
This compound stands out due to its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1-ethyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXAKLPGKSXJZEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00223979 | |
Record name | 1-Ethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7369-50-8 | |
Record name | 1-Ethyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7369-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-3-nitrobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369508 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00223979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-3-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.112 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-ETHYL-3-NITROBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437X9WL9JT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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